![molecular formula C10H9NO B1298935 2-(1H-Pyrrol-1-Yl)Phenol CAS No. 32277-91-1](/img/structure/B1298935.png)
2-(1H-Pyrrol-1-Yl)Phenol
Overview
Description
“2-(1H-Pyrrol-1-Yl)Phenol” is a chemical compound with the CAS Number: 32277-91-1 . It has a molecular weight of 159.19 and its IUPAC name is 2-(1H-pyrrol-1-yl)phenol . The compound is a low melting solid with a melting point between 48 - 50 degrees Celsius .
Synthesis Analysis
The synthesis of compounds similar to “2-(1H-Pyrrol-1-Yl)Phenol” has been discussed in various papers . For instance, an article discusses the synthesis of electroactive phenol-based polymers, which could be relevant . Another paper talks about the synthesis of protected (1-Phenyl-1H-pyrrol-2-yl)-alkane-1-amines .
Molecular Structure Analysis
The molecular structure of “2-(1H-Pyrrol-1-Yl)Phenol” can be represented by the linear formula C10H9NO . The InChI Code for the compound is 1S/C10H9NO/c12-10-6-2-1-5-9 (10)11-7-3-4-8-11/h1-8,12H .
Chemical Reactions Analysis
The chemical reactions involving “2-(1H-Pyrrol-1-Yl)Phenol” or similar compounds have been discussed in a few papers . For example, one paper discusses an aerobic oxidative carboamination of sp3C–H bonds with 2-(1H-pyrrol-1-yl)anilines .
Physical And Chemical Properties Analysis
“2-(1H-Pyrrol-1-Yl)Phenol” is a low melting solid with a melting point between 48 - 50 degrees Celsius . It has a molecular weight of 159.19 .
Scientific Research Applications
Organic Synthesis
2-(1H-Pyrrol-1-Yl)Phenol: is a versatile building block in organic synthesis. It can undergo various chemical reactions to form complex molecules due to its reactive phenol and pyrrole groups. For instance, it can participate in oxidative cyclization reactions to form pyrrolo[1,2-a]quinoxalines , which are compounds with potential applications in pharmaceuticals and materials science.
Medicinal Chemistry
In medicinal chemistry, 2-(1H-Pyrrol-1-Yl)Phenol derivatives have been explored for their bioactivity. Pyrrole-containing compounds are known for their antibacterial properties and have been studied as potential anticancer agents . The phenol group can also be modified to enhance the compound’s biological activity.
Catalysis
Pyrrole compounds, including 2-(1H-Pyrrol-1-Yl)Phenol , can act as catalysts in polymerization processes . Their unique structure allows them to facilitate reactions by stabilizing transition states or intermediates, leading to more efficient and controlled polymerization.
Corrosion Inhibition
The pyrrole moiety in 2-(1H-Pyrrol-1-Yl)Phenol can serve as a corrosion inhibitor. It can form a protective layer on metals, preventing oxidation and degradation . This application is particularly valuable in industrial settings where metal preservation is crucial.
Luminescence Chemistry
2-(1H-Pyrrol-1-Yl)Phenol: can be used in luminescence chemistry due to its potential to form complexes with metals that exhibit fluorescence . These complexes can be applied in sensors, imaging, and lighting technologies.
Spectrochemical Analysis
The compound’s structure allows it to interact with light in unique ways, making it useful in spectrochemical analysis . It can be used as a standard or reagent to identify or quantify other substances based on their absorption or emission spectra.
Material Science
In material science, 2-(1H-Pyrrol-1-Yl)Phenol can contribute to the development of new materials with enhanced properties. Its incorporation into polymers can lead to materials with improved thermal stability, electrical conductivity, or mechanical strength .
Safety And Hazards
The safety information for “2-(1H-Pyrrol-1-Yl)Phenol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-pyrrol-1-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABOAAWARHJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351874 | |
Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrrol-1-Yl)Phenol | |
CAS RN |
32277-91-1 | |
Record name | 2-(1H-Pyrrol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32277-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Pyrrol-1-Yl)Phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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